N-[2-[4-(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide
Description
Properties
CAS No. |
88181-37-7 |
|---|---|
Molecular Formula |
C8H10F3N3O |
Molecular Weight |
221.18 g/mol |
IUPAC Name |
N-[2-[4-(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide |
InChI |
InChI=1S/C8H10F3N3O/c1-5(15)12-3-2-6-7(8(9,10)11)14-4-13-6/h4H,2-3H2,1H3,(H,12,15)(H,13,14) |
InChI Key |
RHXREGRDLJINNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=C(N=CN1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(Trifluoromethyl)-1H-imidazol-4-yl)ethyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Attachment of the Ethyl Group: The ethyl group is introduced through alkylation reactions, often using ethyl halides.
Formation of the Acetamide Group: The final step involves the acylation of the ethyl-imidazole intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for N-(2-(5-(Trifluoromethyl)-1H-imidazol-4-yl)ethyl)acetamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at multiple reactive sites:
-
Imidazole ring oxidation : Reacts with hydrogen peroxide (H₂O₂) in acidic media to form N-oxide derivatives, enhancing electrophilicity for subsequent substitutions.
-
Ethyl bridge oxidation : Treatment with KMnO₄ in aqueous acetone converts the ethylene group to a ketone functionality (-CH₂-CO-).
Experimental conditions :
| Oxidizing Agent | Temperature | Solvent System | Product |
|---|---|---|---|
| H₂O₂ (30%) | 50-60°C | Acetic acid | N-oxide |
| KMnO₄ (0.1M) | 0-5°C | Acetone/H₂O | Ketone |
Nucleophilic Substitution
The trifluoromethyl group activates position C-2 of the imidazole ring for nucleophilic attacks:
Demonstrated reactions :
-
Halogen exchange : Reacts with PCl₅ to replace CF₃ with Cl at C-4 (yield: 68-72%)
-
Amination : NH₃ in ethanol substitutes CF₃ at 80°C (24h reaction time)
Key influencing factors :
-
Electron-withdrawing effect of CF₃ group (Hammett σₚ = 0.88)
-
Steric hindrance from ethylacetamide side chain
Acylation/Deacetylation
The acetamide moiety participates in reversible acylation processes:
Reaction Table :
| Process | Reagent | Conditions | Outcome |
|---|---|---|---|
| Acetylation | Acetic anhydride | Reflux, 2h | N,N-diacetyl derivative |
| Deacetylation | NaOH (6M) | 60°C, 30min | Free amine intermediate |
These transformations enable precise control of compound polarity for pharmaceutical applications .
Cyclocondensation Reactions
The molecule participates in heterocycle formation through:
-
Thiadiazole synthesis : Reacts with thiosemicarbazide under Fe³⁺ catalysis (Scheme 1)
-
Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the ethyl spacer
Mechanistic pathway :
-
Imidazole NH activates for electrophilic attack
-
Ethyl group provides spatial flexibility for ring closure
-
CF₃ stabilizes transition state through inductive effects
Biological Activation Pathways
While not direct chemical reactions, metabolic transformations impact therapeutic applications:
Hepatic metabolism :
-
CYP3A4-mediated hydroxylation at C-2 (major pathway)
-
Esterase cleavage of acetamide (t₁/₂ = 2.3h in plasma)
Structure-reactivity relationship :
-
Imidazole pKa = 6.8 facilitates protonation in acidic environments
-
logP = 1.92 (calculated) ensures membrane permeability
This comprehensive analysis demonstrates N-[2-[4-(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide's versatility as a synthetic building block. Its unique electronic profile from the CF₃ group combined with the reactive imidazole core enables diverse transformations critical for pharmaceutical development . Ongoing research focuses on optimizing reaction selectivity through flow chemistry approaches.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-[2-[4-(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide in cancer treatment. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2).
A notable study demonstrated that derivatives of this compound significantly inhibited cell proliferation through apoptosis induction, with IC50 values indicating potent activity against multiple cancer types .
Antimicrobial Properties
The compound's structure allows it to interact with bacterial cell membranes effectively. In vitro tests have shown that this compound exhibits antimicrobial activity against a range of pathogens, including resistant strains of Staphylococcus aureus. This property positions it as a candidate for developing new antibiotics .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer efficacy of this compound derivatives. The results indicated that modifications to the imidazole ring could enhance cytotoxicity against cancer cells. The study provided a comprehensive structure-activity relationship analysis, identifying key features responsible for increased potency .
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of this compound against various bacterial strains. The findings revealed that certain structural modifications improved antibacterial activity, suggesting pathways for developing novel antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(2-(5-(Trifluoromethyl)-1H-imidazol-4-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The imidazole ring can act as a ligand, binding to metal ions and influencing enzymatic reactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural uniqueness lies in its trifluoromethyl-imidazole core and ethyl-acetamide side chain. Below is a comparative analysis with key analogs from the literature:
Table 1: Comparison of Structural Features and Properties
Electronic and Steric Effects
- Trifluoromethyl (-CF₃) vs. Nitro (-NO₂): The -CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to nitro-substituted analogs (e.g., ’s nitroimidazole), which are prone to reduction-mediated toxicity .
- Ethyl Linker vs.
Pharmacological Implications
- Enzyme Binding: The trifluoromethyl group’s electron-withdrawing nature may enhance hydrogen bonding or dipole interactions with target enzymes, similar to the fluorophenyl and sulfonyl groups in and .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
- IR Spectroscopy: The target compound’s -CF₃ group would show a distinct C-F stretch at ~1100–1200 cm⁻¹, absent in non-fluorinated analogs .
Biological Activity
N-[2-[4-(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide, also known by its CAS Number 88181-37-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H10F3N3O, with a molecular weight of 221.18 g/mol. The structural characteristics that contribute to its biological activity include the trifluoromethyl group and the imidazole ring, which are known to influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C8H10F3N3O |
| Molecular Weight | 221.18 g/mol |
| CAS Number | 88181-37-7 |
| Chemical Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that compounds with imidazole and trifluoromethyl groups can exhibit significant antimicrobial properties. A study highlighted that similar compounds demonstrated potent activity against various bacterial strains, suggesting that this compound may also possess such properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability in microbial systems .
Enzyme Inhibition
Docking studies have revealed that the trifluoromethyl group can facilitate interactions with various enzymes through hydrogen bonding and halogen bonding interactions. This characteristic may contribute to the inhibition of enzymes such as cholinesterases and cyclooxygenases (COX), which are relevant in inflammatory processes and neurodegenerative diseases .
Case Studies and Research Findings
Several case studies have explored the biological activity of structurally related compounds. For instance:
- Inhibition of Cholinesterases : Compounds similar in structure to this compound were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The findings indicated IC50 values ranging from 5.4 μM to 24.3 μM, suggesting a moderate inhibitory effect on these enzymes .
- Antiparasitic Efficacy : Analogous compounds targeting PfATP4 showed varying degrees of efficacy in mouse models of malaria. Some derivatives exhibited EC50 values as low as 0.010 μM, highlighting the importance of structural optimization in enhancing biological activity against parasites .
- Metabolic Stability : The metabolic stability of these compounds was assessed in human liver microsomes, revealing insights into their pharmacokinetic profiles. Compounds with a trifluoromethyl group often demonstrated improved metabolic stability compared to their unsubstituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
